molecular formula C20H13BrN2O5 B8701888 1,8-Diamino-2-bromo-4,5-dihydroxy-7-phenoxyanthracene-9,10-dione CAS No. 88604-13-1

1,8-Diamino-2-bromo-4,5-dihydroxy-7-phenoxyanthracene-9,10-dione

Cat. No. B8701888
Key on ui cas rn: 88604-13-1
M. Wt: 441.2 g/mol
InChI Key: QMRRNMWVUFUOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689171

Procedure details

When 5.5 of 1,8-diamino-4,5-dihydroxy-2-phenoxy-7-bromoanthraquinone (preparation see Example 417a) are used in Example 338a instead of the anthraquinone component mentioned there, then 4.5 g, corresponding to 85% of theory, of 1,8-diamino-4,5-dihydroxy-2-n-butoxy-7-bromoanthraquinone are obtained quite correspondingly, the colour shade of which on silica gel is a blue with the Indicator Number 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:19])[CH:10]=[C:11]([Br:18])[C:12]=3[NH2:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[CH:4][C:3]=1[O:22][C:23]1C=C[CH:26]=[CH:25][CH:24]=1.C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:19])[CH:10]=[C:11]([Br:18])[C:12]=3[NH2:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[CH:4][C:3]=1[O:22][CH2:23][CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)N)Br)O)=O)O)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)N)Br)O)=O)O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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